Propyl [1-(2,3-dimethoxybenzyl)-3-oxopiperazin-2-yl]acetate
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds demonstrates the versatility of piperazine derivatives in synthetic chemistry. For instance, Weigl and Wünsch (2002) presented a high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates, highlighting the method's efficiency in producing key intermediates for N1-benzyl substituted derivatives. These compounds have shown promising affinity for σ1-receptors in binding studies, indicating potential applications in drug development (Weigl & Wünsch, 2002).
Biological Evaluation
The biological evaluation of similar piperazine derivatives has shown a range of activities. For example, Ong, Hwang, and Chern (1988) found that certain isomers of bis(dimethoxybenzylidene)-dioxopiperazine exhibited antimicrobial and cytotoxic activities, which underscores the importance of molecular configuration in biological activity (Ong, Hwang, & Chern, 1988).
Pharmacological Applications
Compounds within the same class have been investigated for their pharmacological properties. Kitamura et al. (2001) synthesized 2-oxopiperazine derivatives that showed potent inhibition of platelet aggregation and a dissociation between efficacy and bleeding side effects, suggesting potential use in thrombotic disease treatment (Kitamura et al., 2001).
Antioxidant and Antifungal Activities
Research into related chemical structures has revealed significant bioactivities. Tang et al. (2017) isolated new phenylpropanoids from Lavandula angustifolia, showing high anti-tobacco mosaic virus activity, which suggests potential for agricultural applications (Tang et al., 2017). Additionally, Wu et al. (2010) discovered new compounds from marine fungus Penicillium sp., further expanding the scope of natural product research and its implications for drug discovery (Wu et al., 2010).
properties
IUPAC Name |
propyl 2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-4-10-25-16(21)11-14-18(22)19-8-9-20(14)12-13-6-5-7-15(23-2)17(13)24-3/h5-7,14H,4,8-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIIFAVRMNQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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